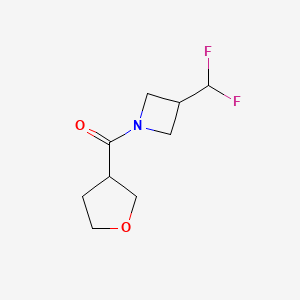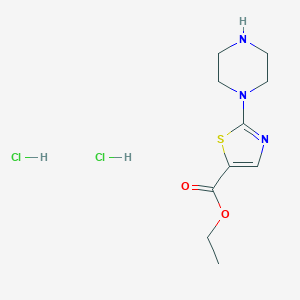
Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate;dihydrochloride is a chemical compound that appears to be related to various synthesized piperazine derivatives and thiazole carboxylates. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Another method for synthesizing piperazine-2-carboxylic acid derivatives involves the conversion of ethylene diamine through intermediates such as N,N'-di(trifluoroacetyl) ethylenediamine and methyl N,N'-di(trifluoroacetyl)piperazine-2-carboxylate . Additionally, the synthesis of a related thiazole carboxylate compound has been achieved by cyclization of thioamide with 2-chloroacetoacetate .
Molecular Structure Analysis
The molecular structures of these compounds are characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) are commonly employed to establish the structures of synthesized compounds . These techniques provide detailed information about the molecular framework and functional groups present in the compounds.
Chemical Reactions Analysis
The synthesis of these compounds involves key reactions such as cyclocondensation and cyclization. The formation of the piperazine ring is a crucial step in the synthesis of these derivatives. The cyclization reaction to form the thiazole ring is another critical reaction, which is often achieved by reacting thioamides with chloroacetoacetates .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate;dihydrochloride are not detailed in the provided papers, related compounds exhibit properties that are significant for their biological activity. The solubility in solvents such as ethanol, the stability of the compounds under various conditions, and their reactivity towards different reagents are important characteristics that influence their application in biological systems .
Biological Evaluation and Case Studies
The biological evaluation of piperazine derivatives has shown that some synthesized compounds exhibit excellent antibacterial and antifungal activities, which are comparable to standard drugs . Although specific case studies are not mentioned, these findings suggest that such compounds could be promising candidates for the development of new antimicrobial agents. The synthesis methods and structural analyses contribute to the understanding of their potential mechanisms of action and optimization for medical use.
Scientific Research Applications
Synthesis and Antimicrobial Activity : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a 1,3-thiazole nucleus, have been synthesized and screened for antimicrobial, antilipase, and antiurease activities. Some compounds in this series were found to possess moderate antimicrobial activity against test microorganisms, with two compounds exhibiting antiurease activity and four displaying antilipase activity (Başoğlu et al., 2013).
Hypoglycemic Agent : A derivative of Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate was evaluated as a glucokinase (GK) activator and found to be a potent dual-acting hypoglycemic agent, activating both GK and PPARγ. It significantly reduced glucose levels in normal mice after oral glucose loading (Song et al., 2011).
Antitubercular Activity : Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole derivatives were synthesized and screened for their antitubercular activity. Among these, certain compounds showed promising inhibition of Mycobacterium tuberculosis, with one compound demonstrating significant inhibition and not being cytotoxic to eukaryotic cells at 100 μM (Reddy et al., 2014).
Antibacterial and Antifungal Properties : Ethyl 2-(piperazin-1-yl)acetate derivatives were synthesized and evaluated for their in vitro antibacterial activity. However, no significant activity was observed in some of the tested compounds (Al-Talib et al., 2016).
Synthesis and Biological Properties : Ethyl 2-aminobenzo[d]thiazole-6-carboxylate derivatives were synthesized, and their biological studies indicated that certain compounds possess good antibacterial activity, with some showing antifungal properties (Shafi et al., 2021).
Anticancer Activity : Piperazine substituted 1,3-thiazoles were studied for their anticancer activity, and compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle showed significant efficacy against various cancer cell lines (Turov, 2020).
Synthesis and Spectral Study of Novel Norfloxacin Derivatives : Ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates reacted with secondary amines, including piperazine, to produce N,N′-disubstituted piperazine derivatives, indicating potential applications in developing new pharmaceutical compounds (Yadav & Joshi, 2008).
Mechanism of Action
Target of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to a multitude of effects . For instance, some thiazole derivatives have been found to inhibit DNA gyrase, leading to disruption of microbial cells .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and tumor growth .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and overall effectiveness .
Result of Action
Thiazole derivatives have been associated with a wide range of effects at the molecular and cellular level, including antioxidant activity, pain relief, anti-inflammatory effects, antimicrobial activity, and antitumor effects .
properties
IUPAC Name |
ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c1-2-15-9(14)8-7-12-10(16-8)13-5-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLLIHDAJRJFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B3010363.png)
![3-(2,6-dichlorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B3010364.png)
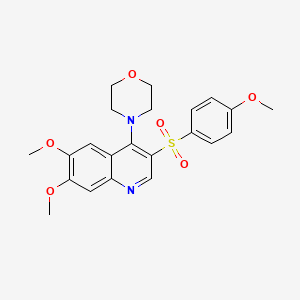
![1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3010368.png)
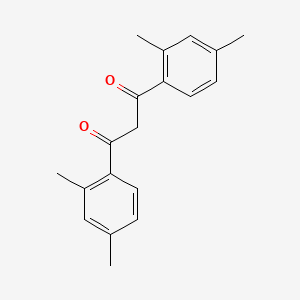
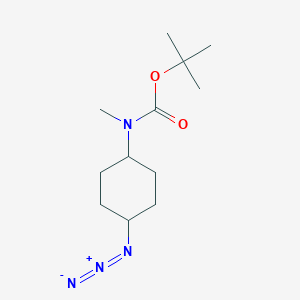
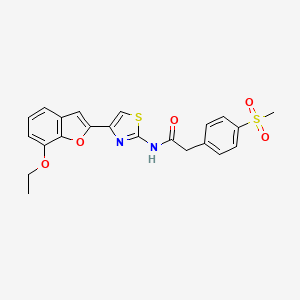


![3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B3010379.png)
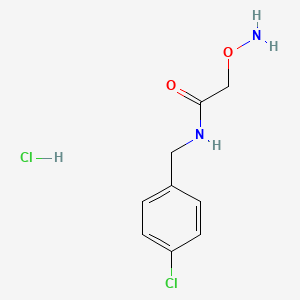
![N-(1-cyanocycloheptyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B3010381.png)
![Methyl 3-[(5-chloro-2-methylthiopyrimidin-4-yl)carbonylamino]propanoate](/img/structure/B3010383.png)
